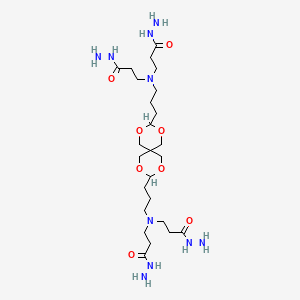
N,N'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a spirocyclic core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the hydrazino and oxopropyl groups via nucleophilic substitution or addition reactions.
- Coupling of the beta-alaninohydrazide moieties through peptide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can undergo various chemical reactions, including:
Oxidation: The hydrazino groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxopropyl groups can be reduced to alcohols or amines.
Substitution: The spirocyclic core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield azo compounds.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce various functional groups into the spirocyclic core.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and protein binding. Its hydrazino groups can form covalent bonds with specific amino acid residues in proteins.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of hydrazino and oxopropyl groups suggests possible activity as an enzyme inhibitor or drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” depends on its specific application. For example:
- As an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
- As a drug candidate, it may interact with specific molecular targets, such as receptors or ion channels, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide): can be compared with other spirocyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of “N,N’-(2,4,8,10-Tetraoxaspiro(55)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” lies in its combination of a spirocyclic core with multiple hydrazino and oxopropyl groups
Propriétés
Numéro CAS |
94291-94-8 |
|---|---|
Formule moléculaire |
C25H50N10O8 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
3-[3-[3-[3-[bis(3-hydrazinyl-3-oxopropyl)amino]propyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C25H50N10O8/c26-30-19(36)5-11-34(12-6-20(37)31-27)9-1-3-23-40-15-25(16-41-23)17-42-24(43-18-25)4-2-10-35(13-7-21(38)32-28)14-8-22(39)33-29/h23-24H,1-18,26-29H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39) |
Clé InChI |
HURKJUXBPGMIHC-UHFFFAOYSA-N |
SMILES canonique |
C1C2(COC(O1)CCCN(CCC(=O)NN)CCC(=O)NN)COC(OC2)CCCN(CCC(=O)NN)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
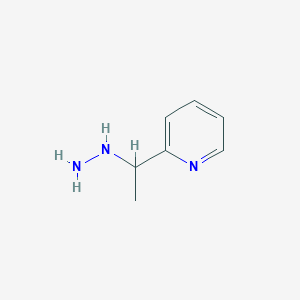
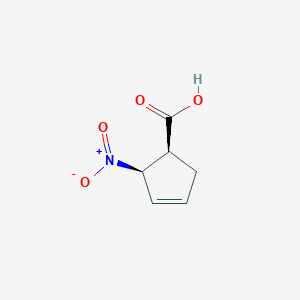
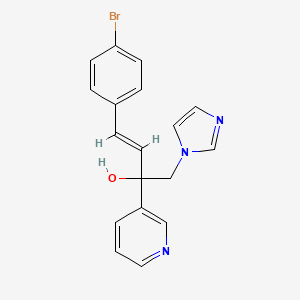
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)

![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)
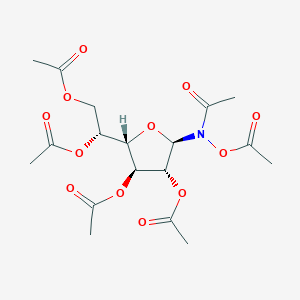
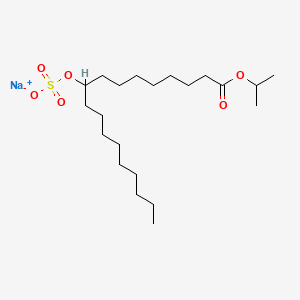
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
